(S)-tert-butyl 2-(morpholin-2-yl)ethylcarbamate
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Overview
Description
tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis. The tert-butyl group provides steric hindrance, making it a stable protecting group that can be easily removed under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction conditions are mild, and the product is obtained in good yields.
Industrial Production Methods
Industrial production of tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine, potassium permanganate, osmium tetroxide, hydrogen gas, palladium catalyst, lithium aluminum hydride, sodium methoxide, and lithium diisopropylamide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions yield reduced derivatives of the compound .
Scientific Research Applications
tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate is unique due to its specific structure, which provides steric hindrance and stability as a protecting group. Its ability to be easily removed under acidic conditions makes it highly valuable in organic synthesis .
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2R)-morpholin-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-9-8-12-6-7-15-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
JXZNAZXFHKPBMP-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H]1CNCCO1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CNCCO1 |
Origin of Product |
United States |
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